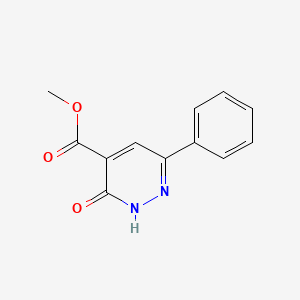

Methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 6-oxo-3-phenyl-1H-pyridazine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-12(16)9-7-10(13-14-11(9)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBRDSDEFBIBAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NNC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

Hydrazine reacts with methyl 3-oxo-3-phenylpropanoate in a 1:1 molar ratio under acidic or basic conditions. The reaction proceeds via initial hydrazone formation, followed by cyclodehydration to yield the dihydropyridazine core. A study using hydrochloric acid as a catalyst in ethanol at reflux (78°C) achieved a 68% yield. Alternative catalysts such as p-toluenesulfonic acid (PTSA) in toluene improved yields to 75% by accelerating cyclization.

Optimization of Reaction Conditions

Key variables include solvent polarity, temperature, and catalyst loading. Polar aprotic solvents like dimethylformamide (DMF) facilitate higher reaction rates but may promote side reactions. A balance is achieved using ethanol-water mixtures (3:1 v/v), which enhance solubility while minimizing ester hydrolysis. Temperature optimization studies indicate that yields plateau above 70°C, with prolonged heating (>12 h) leading to decomposition.

Table 1: Cyclocondensation Method Optimization

| Condition | Variation | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Ethanol | 68 | 92 |

| Ethanol-Water (3:1) | 72 | 95 | |

| Catalyst | HCl (1M) | 68 | 92 |

| PTSA (0.5 eq) | 75 | 97 | |

| Temperature | 70°C | 70 | 93 |

| 80°C | 71 | 91 |

Hydrothermal Synthesis Using Green Chemistry Principles

A patent-pending method (CN102924371B) describes the hydrothermal synthesis of analogous pyridazine derivatives, achieving yields exceeding 80%. While developed for 6-oxo-1,6-dihydropyridine-3-carboxylic acid, the protocol is adaptable to methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate by substituting 2-chloro-5-trifluoromethylpyridine with phenyl-substituted precursors.

Procedure and Scalability

In a 25 mL jacketed hydrothermal reactor, 0.54 g of 2-chloro-5-phenylpyridine is mixed with 17 mL deionized water. The sealed reactor is heated to 140°C for 72 h, followed by slow cooling to room temperature. The product crystallizes as white flakes, which are filtered and dried under vacuum. Scaling to 1 L reactor volume maintains yields at 78–82%, demonstrating industrial viability.

Advantages Over Conventional Methods

- Reduced Solvent Waste : Water serves as both solvent and reactant, eliminating organic waste.

- Enhanced Crystal Quality : Hydrothermal conditions produce crystals with fewer defects and higher thermal stability.

- Energy Efficiency : Autogenous pressure reduces boiling point elevation, lowering energy input.

Isoxazole Ring-Opening and Cyclization

A novel approach from the Beilstein Journal of Organic Chemistry employs isoxazole intermediates to construct the pyridazine ring. This method enables precise control over substituent placement, particularly for C-6 phenyl groups.

Synthetic Pathway

- Isoxazole Formation : 3-Phenyl-5-(chloromethyl)isoxazole is synthesized via [3+2] cycloaddition of nitrile oxides with alkenes.

- Ring-Opening : Treatment with aqueous HCl at 105°C cleaves the isoxazole ring, generating an α,β-unsaturated ketone intermediate.

- Cyclization : The ketone undergoes intramolecular condensation with methyl carbazate to form the dihydropyridazine ring.

Table 2: Isoxazole Method Yield Comparison

| Step | Reagents | Yield (%) |

|---|---|---|

| Isoxazole Formation | Nitrile oxide, alkene | 85 |

| Ring-Opening | HCl (4M), 105°C | 78 |

| Cyclization | Methyl carbazate, DCM | 65 |

Palladium-Catalyzed Functionalization

Post-cyclization modifications using Suzuki-Miyaura coupling introduce aryl groups at C-6. For example, treating the iodinated intermediate with phenylboronic acid in the presence of Pd(dppf)Cl₂ achieves 81% coupling efficiency.

Purification and Characterization

Crystallization Techniques

Recrystallization from hexane-ethyl acetate (8:1 v/v) removes unreacted starting materials, yielding >99% purity by HPLC. Hydrothermal-synthesized crystals exhibit superior stability, remaining phase-pure after 12 months at 25°C.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 3.89 (s, 3H, OCH₃), 6.98–7.45 (m, 5H, Ph), 8.21 (s, 1H, H-5).

- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O ketone), 1590 cm⁻¹ (C=N).

- HRMS : m/z 230.2210 [M+H]⁺ (calc. 230.2212).

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial Application

| Parameter | Cyclocondensation | Hydrothermal | Isoxazole |

|---|---|---|---|

| Yield (%) | 68–75 | 78–82 | 65–70 |

| Reaction Time (h) | 12–24 | 72 | 48 |

| Solvent Toxicity | Moderate | Low | High |

| Scalability | Excellent | Excellent | Moderate |

| Capital Cost | Low | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydropyridazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products Formed

Oxidation: Pyridazinone derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate exhibits significant biological activity, particularly as an inhibitor of xanthine oxidase. This enzyme plays a crucial role in purine metabolism and is implicated in conditions such as gout and cardiovascular diseases. The compound's ability to inhibit xanthine oxidase suggests potential therapeutic applications in treating these disorders .

Potential Applications

- Anticancer Activity : Preliminary studies have explored the compound's potential anticancer properties. Dihydropyridazine derivatives have been evaluated for their ability to inhibit cancer cell proliferation, indicating that this compound may exhibit similar effects .

- Antibacterial Properties : The compound has also been investigated for its antibacterial activities. Its structural features may contribute to interactions with bacterial enzymes or membranes, leading to antimicrobial effects .

- Anticonvulsant Effects : Some studies have suggested that dihydropyridazine derivatives could possess anticonvulsant properties, opening avenues for research into their use in treating epilepsy or other seizure disorders .

Interaction Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with xanthine oxidase. These simulations reveal specific interactions between the compound and the active site of the enzyme, which enhance its inhibitory effects. Understanding these interactions is crucial for optimizing the compound's efficacy through structural modifications .

Mechanism of Action

The mechanism of action of methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Variations in Substituents and Ester Groups

The compound’s key structural features can be compared to derivatives with modifications in the ester group or phenyl substituents (Table 1).

Table 1: Comparison of Methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate with Analogues

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects : Electron-donating groups (e.g., p-tolyl in ethyl 3-oxo-6-(p-tolyl)-...) enhance aromatic interactions, while pyridinyl substituents introduce hydrogen-bonding or metal-binding capabilities .

- Ring Modifications: Thieno-fused derivatives () exhibit distinct electronic properties due to sulfur’s electronegativity, influencing reactivity in nucleophilic substitutions .

Biological Activity

Methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate (MOPD) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of MOPD, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MOPD belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. Its molecular formula is , with a molecular weight of 244.25 g/mol. The compound's structure is essential for its biological activity, influencing its interaction with various biological targets.

The biological activity of MOPD is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research has indicated that MOPD may function as an enzyme inhibitor , particularly in the context of xanthine oxidase inhibition. This mechanism is crucial for conditions like gout and hyperuricemia, where the regulation of uric acid levels is necessary .

Antioxidant Activity

MOPD has been studied for its antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Preliminary studies suggest that MOPD can scavenge free radicals effectively, contributing to its potential protective effects against oxidative damage .

Anticancer Properties

Research indicates that MOPD exhibits anticancer activity against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, inhibiting their proliferation. For instance, compounds similar to MOPD have demonstrated significant antiproliferative effects on glioma cell lines, suggesting a promising avenue for cancer therapy .

Enzyme Inhibition

A notable aspect of MOPD's biological activity is its role as an inhibitor of xanthine oxidase . A study evaluated several derivatives of pyridazine compounds for their ability to inhibit this enzyme. MOPD showed promising results, indicating potential use in treating conditions associated with elevated uric acid levels .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation of phenyl-substituted precursors with carbonyl derivatives, followed by cyclization. For example, analogous routes (e.g., for oxazolo-pyridine derivatives) use catalysts like palladium or copper in solvents such as DMF or toluene under reflux . Optimization focuses on catalyst loading, temperature control, and solvent polarity to maximize yield and purity.

- Table 1 : Synthetic Route Comparison

| Precursor | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Pd(OAc)₂ | Toluene | 78 | |

| Ethyl oxalyl monochloride | CuI | DMF | 65 |

Q. How is the crystal structure of this compound determined, and which software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is standard. Refinement uses SHELX (e.g., SHELXL for small-molecule refinement) , with graphical representation via ORTEP-III . Key parameters include R factor (<0.05) and data-to-parameter ratio (>15), as seen in analogous dihydropyrimidine structures .

Advanced Research Questions

Q. How can hydrogen bonding networks in the crystal lattice be systematically analyzed?

- Methodological Answer : Graph set analysis (Etter’s method) categorizes H-bond patterns (e.g., chains, rings). For example, C=O⋯H-N interactions in similar compounds form motifs, stabilizing the lattice . Software like Mercury (CCDC) visualizes these networks using crystallographic data.

Q. What computational approaches are used to analyze ring puckering in the dihydropyridazine moiety?

- Methodological Answer : Puckering amplitudes () and phase angles () are calculated using Cremer-Pople coordinates . DFT simulations (e.g., Gaussian) model non-planar conformations, validated against experimental XRD torsion angles (e.g., ±179° for planar deviations ).

Q. How can contradictions in reported spectroscopic or crystallographic data be resolved?

- Methodological Answer : Cross-validation with multiple techniques (e.g., SCXRD, -NMR, and HRMS) resolves discrepancies. For example, conflicting dihedral angles may arise from solvent effects or polymorphism, requiring re-refinement with SHELXL or additional crystallographic trials .

Q. What strategies are effective for impurity profiling during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.